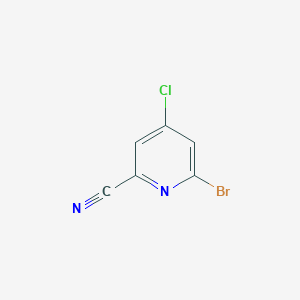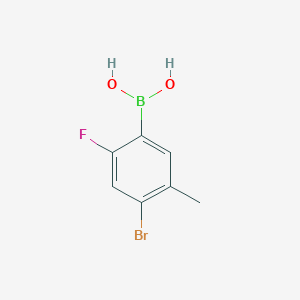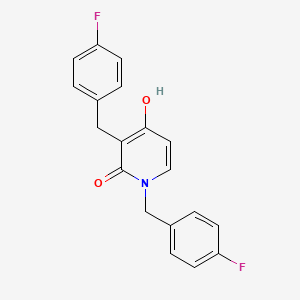![molecular formula C10H17N3O B1524979 2-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]morpholine CAS No. 1311316-31-0](/img/structure/B1524979.png)
2-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]morpholine
Vue d'ensemble
Description
The compound is a derivative of morpholine and pyrazole. Morpholine is a common chemical used in a variety of applications, including as a base in organic synthesis and as a component in fungicides . Pyrazole is a basic aromatic ring and is found in various important bioactive compounds .
Molecular Structure Analysis
The molecular structure of the compound would likely consist of a morpholine ring with a 3,5-dimethyl-1H-pyrazol-1-yl group attached. The exact structure would depend on the specific locations of the attachments .Chemical Reactions Analysis
Pyrazole compounds have been found to exhibit various reactions, particularly in the presence of different reagents . Morpholine also reacts with a variety of substances and is often used as a base in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, morpholine is a colorless liquid with a weak ammonia-like odor . Pyrazole is a crystalline solid .Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
Des composés contenant le motif pyrazole ont été rapportés pour présenter de puissantes activités antileishmaniennes et antimalariennes. Une étude a mis en évidence un composé présentant un modèle d'adaptation souhaitable dans le site actif de LmPTR1, caractérisé par une énergie libre de liaison plus faible, indiquant un potentiel en tant qu'agent thérapeutique .
Ligand pour les complexes métalliques
Les dérivés de pyrazole sont couramment utilisés pour la préparation de complexes métalliques liés à la pyrazolato. Ces complexes peuvent avoir diverses applications en catalyse et en science des matériaux .
Spectre d'activité biologique
Les dérivés de pyrazolylpyridazine, qui contiennent la structure pyrazole, ont montré un large spectre d'activités biologiques. Cela suggère que « 2-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]morpholine » pourrait également avoir des implications biologiques diverses .
Synthèse de composés hétérocycliques
Le motif pyrazole est impliqué dans la synthèse de divers composés hétérocycliques, qui sont essentiels dans les produits pharmaceutiques et les produits agrochimiques en raison de leur diversité structurelle et de leur pertinence biologique .
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole ring structure have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s suggested that compounds with a similar structure may interact with their targets through hydrogen bonding .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Pharmacokinetics
A structurally similar compound was found to have high solubility in saline at ph 7, suggesting good bioavailability .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the hydrolysis of acetylcholine . Additionally, it can form complexes with metal ions, which can influence its reactivity and interaction with other biomolecules . The nature of these interactions often involves coordination bonds between the nitrogen atoms in the pyrazole ring and the metal ions, leading to changes in the enzyme’s activity and stability.
Cellular Effects
The effects of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the levels of ROS, it can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, in studies involving rainbow trout alevins, exposure to this compound resulted in altered acetylcholinesterase activity, which in turn affected neural transmission and behavior .
Molecular Mechanism
At the molecular level, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine exerts its effects through several mechanisms. One key mechanism involves the inhibition of acetylcholinesterase, where the compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This binding interaction is facilitated by the nitrogen atoms in the pyrazole ring, which form coordination bonds with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways associated with oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of acetylcholinesterase and persistent oxidative stress . These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s impact over extended periods.
Dosage Effects in Animal Models
The effects of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhanced neural transmission and improved cognitive function . At higher doses, it can exhibit toxic effects, including severe inhibition of acetylcholinesterase, leading to impaired neural function and behavioral changes . These threshold effects underscore the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine is involved in several metabolic pathways, primarily those associated with oxidative stress and acetylcholine metabolism . The compound interacts with enzymes such as acetylcholinesterase, influencing the hydrolysis of acetylcholine and thereby affecting cholinergic signaling . Additionally, it can modulate the activity of enzymes involved in ROS production and scavenging, impacting the overall redox balance within cells . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular function.
Transport and Distribution
The transport and distribution of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, involving transporter proteins that recognize its structural features . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine is influenced by its structural properties and interactions with targeting signals and post-translational modifications . The compound has been found to localize primarily in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it can be directed to specific organelles, such as the mitochondria, through targeting signals that facilitate its transport across organelle membranes . These localization patterns are critical for understanding the compound’s functional role within cells.
Propriétés
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-5-9(2)13(12-8)7-10-6-11-3-4-14-10/h5,10-11H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQYGLMJTYQJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CNCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


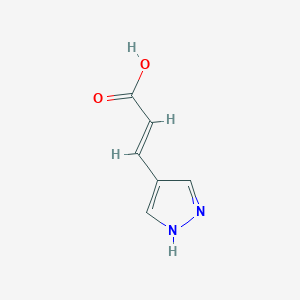
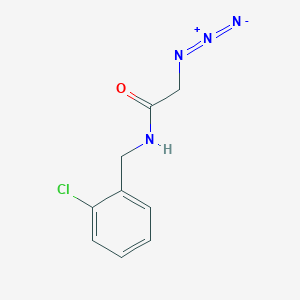





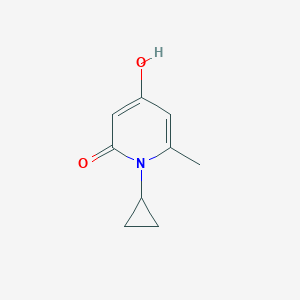
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)


